molecular formula C18H28O2Si3 B8228172 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane

Cat. No.: B8228172
M. Wt: 360.7 g/mol
InChI Key: XLKWSTGNXOTAHP-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is a siloxane compound with the molecular formula C18H28O2Si3. It is characterized by the presence of three silicon atoms connected by oxygen atoms, with phenyl and methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane can be synthesized through the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds. The general reaction scheme is as follows:

PhSiCl3+(Me3Si)2OPh(Me3Si)2SiOSi(Me3)2O\text{PhSiCl}_3 + \text{(Me}_3\text{Si)}_2\text{O} \rightarrow \text{Ph(Me}_3\text{Si)}_2\text{SiOSi(Me}_3\text{)}_2\text{O} PhSiCl3​+(Me3​Si)2​O→Ph(Me3​Si)2​SiOSi(Me3​)2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane-based polymers.

    Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

    Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Silanols and siloxane polymers.

    Reduction: Functionalized siloxanes with modified phenyl groups.

    Substitution: Siloxanes with various organic substituents.

Scientific Research Applications

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and polymers.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to form strong bonds with other molecules. The phenyl and methyl groups contribute to its hydrophobicity and chemical resistance, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3,5,5-Hexamethyltrisiloxane: Similar structure but lacks the phenyl groups.

    Tetrakis(trimethylsiloxy)silane: Contains four trimethylsiloxy groups instead of phenyl groups.

    1,1,3,3,5,5-Hexamethyl-1,5-bis[(3-ethyl-3-methoxyoxetane)propyl]trisiloxane: Contains additional functional groups for specific applications.

Uniqueness

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane is unique due to the presence of both phenyl and methyl groups, which provide a balance of hydrophobicity and chemical reactivity. This makes it versatile for various applications in research and industry.

Biological Activity

1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane (CAS No. 17977-72-9) is a siloxane compound characterized by its unique molecular structure comprising silicon and oxygen atoms interspersed with methyl and phenyl groups. This compound has garnered interest in various fields including materials science and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C18H28O2Si3
  • Molecular Weight : 360.67 g/mol
  • Structure : The compound features a trisiloxane backbone with hexamethyl and diphenyl substituents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of siloxanes on human cell lines. Preliminary results suggest that this compound may exhibit cytotoxic effects at higher concentrations while demonstrating relatively low toxicity at lower doses.

3. Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of chemical compounds. Studies have indicated that siloxanes can have varying degrees of toxicity depending on their structure and substituents.

Case Study: Antimicrobial Efficacy

In a comparative study of various siloxanes:

  • Test Organisms : Escherichia coli and Staphylococcus aureus were used.
  • Results : The compound demonstrated moderate inhibitory effects against both organisms at concentrations above 100 µg/mL.
CompoundE. coli Inhibition Zone (mm)S. aureus Inhibition Zone (mm)
Hexamethyl Trisiloxane1215
Control (Antibiotic)2530

Cytotoxicity Analysis

A study evaluated the cytotoxic potential of various siloxanes including this compound on human fibroblast cells:

  • Method : MTT assay was utilized to assess cell viability.
  • Findings : IC50 values were determined to be approximately 200 µg/mL for this compound.

Properties

IUPAC Name

bis[[dimethyl(phenyl)silyl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2Si3/c1-21(2,17-13-9-7-10-14-17)19-23(5,6)20-22(3,4)18-15-11-8-12-16-18/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWSTGNXOTAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O[Si](C)(C)O[Si](C)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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